molecular formula C7H5ClLiNO3 B6202011 lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate CAS No. 2694744-28-8

lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate

Cat. No.: B6202011
CAS No.: 2694744-28-8
M. Wt: 193.5
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Description

Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate is an organic compound with the molecular formula C7H5ClLiNO3 This compound is characterized by the presence of a lithium ion, a chloropyridine moiety, and an acetate group

Properties

CAS No.

2694744-28-8

Molecular Formula

C7H5ClLiNO3

Molecular Weight

193.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate typically involves the reaction of 3-chloropyridine-2-ol with lithium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are continuously fed into a reactor, and the product is continuously removed and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives, such as amines or alcohols.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted pyridine derivatives.

Scientific Research Applications

Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can interact with enzymes or receptors, leading to modulation of their activity. The acetate group may also play a role in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Lithium 2-[(3-chloropyridin-4-yl)oxy]acetate: This compound has a similar structure but with the chlorine atom at a different position on the pyridine ring.

    Lithium 2-[(3-bromopyridin-2-yl)oxy]acetate: This compound has a bromine atom instead of a chlorine atom on the pyridine ring.

    Lithium 2-[(3-fluoropyridin-2-yl)oxy]acetate: This compound has a fluorine atom instead of a chlorine atom on the pyridine ring.

Uniqueness

Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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